molecular formula C7H7BrClF3N2 B6157055 [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 1001395-26-1

[3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B6157055
CAS No.: 1001395-26-1
M. Wt: 291.5
InChI Key:
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Description

[3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride is an organic compound with the molecular formula C7H7BrClF3N2 and a molecular weight of 291.5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 3-bromo-5-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

[3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of [3-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various substitution reactions. The trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • [3-bromo-5-(trifluoromethyl)phenyl]amine
  • [3-bromo-5-(trifluoromethyl)phenyl]methanol
  • [3-bromo-5-(trifluoromethyl)phenyl]acetic acid

Properties

CAS No.

1001395-26-1

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.5

Purity

95

Origin of Product

United States

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